molecular formula C10H14N2O4 B187793 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile CAS No. 88460-06-4

3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile

Cat. No. B187793
CAS RN: 88460-06-4
M. Wt: 226.23 g/mol
InChI Key: UEOXSCPTBWUUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile, also known as TMCBD, is a cyclic compound that has gained attention in recent years due to its unique properties and potential applications in various fields of science.

Scientific Research Applications

3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been studied extensively for its potential applications in various fields of science, including materials science, organic chemistry, and pharmacology. In materials science, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been used to synthesize novel polymers and materials with unique properties, such as high thermal stability and electrical conductivity. In organic chemistry, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been used as a building block for the synthesis of complex molecules with potential pharmaceutical applications. In pharmacology, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been studied for its potential as an anti-cancer agent and as a modulator of ion channels in the nervous system.

Mechanism Of Action

The mechanism of action of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is not fully understood, but it is believed to work through the inhibition of ion channels in the cell membrane. This leads to a decrease in the flow of ions, which can disrupt cellular signaling pathways and ultimately lead to cell death. 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has also been shown to have anti-inflammatory properties, which may contribute to its potential as an anti-cancer agent.

Biochemical And Physiological Effects

3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been shown to have a range of biochemical and physiological effects, including the inhibition of ion channels, anti-inflammatory activity, and potential anti-cancer activity. However, further research is needed to fully understand the extent of these effects and their potential applications in medicine and other fields.

Advantages And Limitations For Lab Experiments

One advantage of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is its relative ease of synthesis and high purity yield, making it a viable option for large-scale experiments. However, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is also highly reactive and can be difficult to work with, requiring careful handling and storage. Additionally, further research is needed to fully understand the potential limitations of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile in lab experiments and its potential interactions with other chemicals and compounds.

Future Directions

There are numerous future directions for research on 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile, including its potential as an anti-cancer agent, its use in the synthesis of novel materials and polymers, and its role in modulating ion channels in the nervous system. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile and its potential applications in medicine and other fields. Overall, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is a promising compound with a range of potential applications and avenues for future research.

Synthesis Methods

3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxy-1,4-dibromobutane with potassium cyanide and subsequent cyclization with sodium methoxide. This method has been optimized to yield high purity 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile with good yields, making it a viable option for large-scale synthesis.

properties

CAS RN

88460-06-4

Product Name

3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

3,3,4,4-tetramethoxycyclobutane-1,2-dicarbonitrile

InChI

InChI=1S/C10H14N2O4/c1-13-9(14-2)7(5-11)8(6-12)10(9,15-3)16-4/h7-8H,1-4H3

InChI Key

UEOXSCPTBWUUCO-UHFFFAOYSA-N

SMILES

COC1(C(C(C1(OC)OC)C#N)C#N)OC

Canonical SMILES

COC1(C(C(C1(OC)OC)C#N)C#N)OC

Origin of Product

United States

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